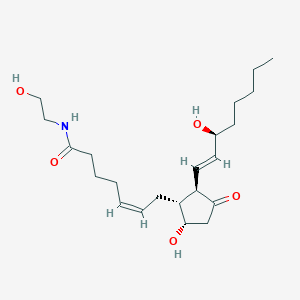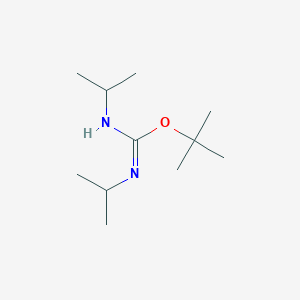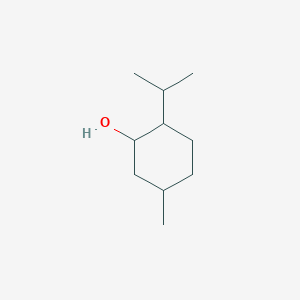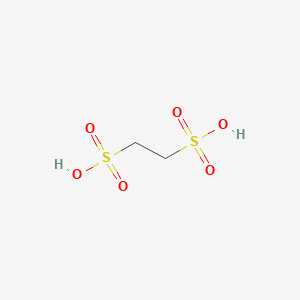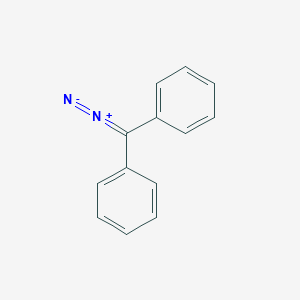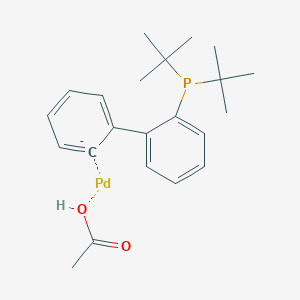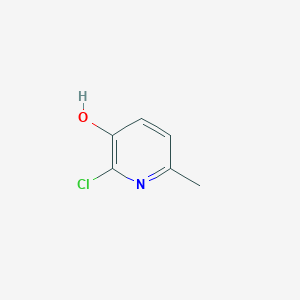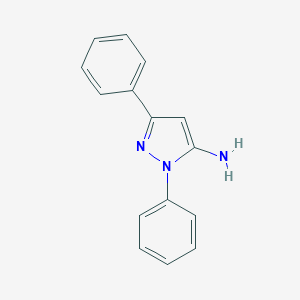
1,3-Diphenyl-1H-pyrazol-5-amine
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of 1,3-Diphenyl-1H-pyrazol-5-amine derivatives involves multiple approaches, including condensation reactions of pyrazole-5-amine derivatives with activated carbonyl groups. A notable method includes the one-pot synthesis of N-(1,3-diphenyl-1H-pyrazol-5-yl)amides, demonstrating the compound's versatility in facilitating efficient and high-yield chemical reactions under mild conditions (Shaabani et al., 2009), (Su et al., 2010).
Molecular Structure Analysis
The molecular structure of 1,3-Diphenyl-1H-pyrazol-5-amine has been extensively studied, revealing insights into its chemical behavior and interactions. X-ray crystallography and density functional theory (DFT) methods have been employed to confirm the structure and optimize geometries, providing a basis for understanding its reactivity and binding capabilities (Akbas et al., 2017).
Chemical Reactions and Properties
1,3-Diphenyl-1H-pyrazol-5-amine participates in various chemical reactions, including domino reactions and reductive amination, showcasing its utility in synthesizing diverse chemical structures. These reactions enable the production of complex heterocyclic compounds, highlighting the compound's potential as a versatile building block in organic synthesis (Jiang et al., 2014), (Bawa et al., 2011).
Applications De Recherche Scientifique
1. Palladium-Catalyzed Amino Group Arylation
- Application Summary: This compound is used in the synthesis of different pyrazole derivatives using a palladium-catalyzed C–N bond formation process .
- Methods of Application: The procedure involves using XPhos as a ligand and KOH as a base. This method can be successfully applied for the synthesis of 5-N-aryl-1,3-disubstituted 1H-pyrazol-5-amines .
- Results: A series of 5-N-aryl-1,3-disubstituted 1H-pyrazol-5-amines were obtained with satisfactory yields under optimized reaction conditions .
2. Synthesis of Heterocyclic Compounds
- Application Summary: 5-Amino-pyrazoles, such as 1,3-Diphenyl-1H-pyrazol-5-amine, are used as versatile synthetic building blocks in the synthesis of remarkable organic molecules with versatile functionalities .
- Methods of Application: Various approaches are used, including conventional reactions, one-pot multi-component reactions, cyclocondensation, cascade/tandem protocols, and coupling reactions .
- Results: These compounds have diverse applications, especially in the field of pharmaceutics and medicinal chemistry .
3. Cytotoxic Agents
- Application Summary: This compound is used in the design and synthesis of potential cytotoxic agents .
- Methods of Application: A series of novel derivatives were synthesized in various steps with acceptable reaction procedures and characterized by 1H NMR, 13C NMR, IR, HRMS and ESI–MS spectra .
- Results: Most of the derivatives exhibited promising cytotoxic activity. Particularly, compounds with certain substituents demonstrated remarkable cytotoxic activity with IC50 values even better than the standard drug cisplatin .
4. Synthesis of Fluorescent Materials
- Application Summary: 1,3,5-Triarylpyrazoline compounds, which can be synthesized from 1,3-Diphenyl-1H-pyrazol-5-amine, have excellent fluorescence and better hole transport characteristics .
- Methods of Application: These compounds are used as photoluminescent and photoluminescent materials, organic nonlinear optical materials and photorefractive materials .
- Results: These compounds exhibit thermal stability and washing resistance, making them suitable for various applications .
5. Antimicrobial Agents
- Application Summary: Difluoromethylated 1-(1,3-diphenyl-1H-pyrazol-4-yl)-3,3-difluoro-1,3-dihydro-indol-2-ones were evaluated for in vitro antibacterial and antifungal activity .
- Methods of Application: These compounds were synthesized and then tested against various bacterial and fungal strains .
- Results: The newly synthesized compounds showed promising antimicrobial activity .
6. Antiviral Agents
- Application Summary: The derivatives of 1,3-diazole, which can be synthesized from 1,3-Diphenyl-1H-pyrazol-5-amine, show different biological activities such as antiviral activity .
- Methods of Application: Various synthetic procedures are used to create these derivatives .
- Results: These compounds have shown promising antiviral activity .
7. Antifungal Agents
- Application Summary: Certain derivatives of 1,3-Diphenyl-1H-pyrazol-5-amine were evaluated for in vitro antifungal activity .
- Methods of Application: These compounds were synthesized and then tested against various fungal strains .
- Results: The newly synthesized compounds showed promising antifungal activity .
8. Antihelmintic Agents
- Application Summary: The derivatives of 1,3-diazole, which can be synthesized from 1,3-Diphenyl-1H-pyrazol-5-amine, show different biological activities such as antihelmintic activity .
- Methods of Application: Various synthetic procedures are used to create these derivatives .
- Results: These compounds have shown promising antihelmintic activity .
Safety And Hazards
Orientations Futures
The future directions for “1,3-Diphenyl-1H-pyrazol-5-amine” could involve further exploration of its synthesis methods and pharmacological properties. It has been suggested that this compound could be used as a key constituent in the synthesis of luminophores to obtain organic light emitting diodes (OLEDs) .
Propriétés
IUPAC Name |
2,5-diphenylpyrazol-3-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13N3/c16-15-11-14(12-7-3-1-4-8-12)17-18(15)13-9-5-2-6-10-13/h1-11H,16H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SXOFMEWDEKEVJU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NN(C(=C2)N)C3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00201777 | |
| Record name | Pyrazole, 5-amino-1,3-diphenyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00201777 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
235.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,3-Diphenyl-1H-pyrazol-5-amine | |
CAS RN |
5356-71-8 | |
| Record name | 1,3-Diphenyl-1H-pyrazol-5-amine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=5356-71-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Pyrazole, 5-amino-1,3-diphenyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005356718 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Pyrazole, 5-amino-1,3-diphenyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00201777 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,3-Diphenyl-1H-pyrazol-5-ylamine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details





Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Tert-butyl [4-(benzyloxy)phenyl]acetate](/img/structure/B31126.png)
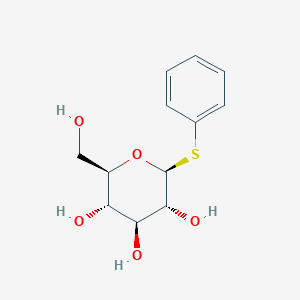
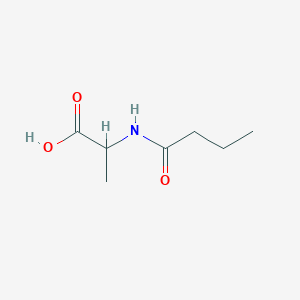
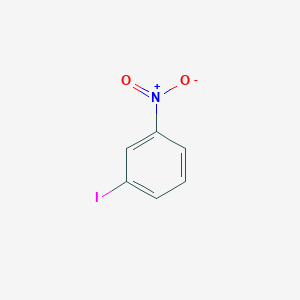
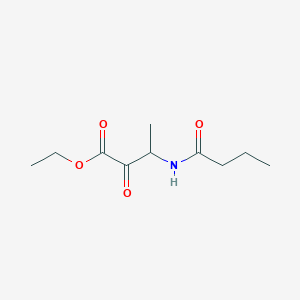
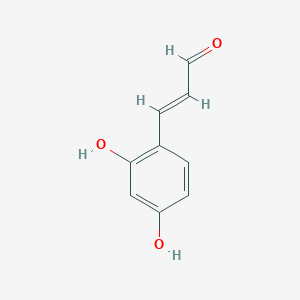
![(6R,7R)-Benzhydryl 7-amino-8-oxo-3-vinyl-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate hydrochloride](/img/structure/B31136.png)
